Unveiling Pterisolic Acid B: A Technical Guide to its Structure, and Mechanism as a Nrf2 Pathway Activator
Unveiling Pterisolic Acid B: A Technical Guide to its Structure, and Mechanism as a Nrf2 Pathway Activator
For Immediate Release
Pterisolic Acid B, an ent-kaurane diterpenoid, has been identified as a potent activator of the Nrf2 signaling pathway, offering a promising avenue for chemoprotective strategies. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, and the molecular mechanism underpinning its biological activity, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
Pterisolic acid B is a naturally occurring diterpenoid that can be isolated from the fern Pteris semipinnata.[1] It belongs to the ent-kaurane class of tetracyclic diterpenes.[1]
A comprehensive summary of the key chemical and physical properties of Pterisolic acid B is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₄ | [1] |
| Molecular Weight | 330.42 g/mol | |
| CAS Number | 1401419-86-0 | [1] |
| SMILES | O=C1C([C@@]2([H])C[C@]13C([C@]4(--INVALID-LINK--(CCC4)C(O)=O">C@([H])--INVALID-LINK--C3)C)=CC2)=C | |
| Density | 1.3±0.1 g/cm³ | [1] |
| Boiling Point | 536.6±50.0 °C at 760 mmHg | [1] |
| Flash Point | 292.4±26.6 °C | [1] |
Chemical Structure
The chemical structure of Pterisolic acid B is characterized by a tetracyclic ent-kaurane skeleton. A two-dimensional representation of the molecule is provided below:
Biological Activity: Nrf2 Pathway Activation
Pterisolic acid B has been identified as an effective activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Pterisolic acid B activates the Nrf2 pathway by covalently modifying a specific cysteine residue, Cys171, within the BTB domain of Keap1.[2][3] This modification disrupts the Keap1-Cul3 complex, inhibiting the degradation of Nrf2.[2][3] The stabilized Nrf2 is then able to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective enzymes and proteins.
A semisynthetic analogue, J19-1, has been shown to be a more potent activator of this pathway and has demonstrated significant cytoprotective effects against cisplatin-induced cytotoxicity in HKC cells.[2][3]
Experimental Protocols
The following sections detail the methodologies for key experiments related to the study of Pterisolic acid B.
Isolation of Pterisolic Acid B from Pteris semipinnata
While the specific details of the isolation protocol for Pterisolic acid B from Pteris semipinnata can be found in the primary literature, a general workflow for the isolation of natural products from plant sources is as follows:
Caption: General workflow for the isolation of Pterisolic acid B.
High-Throughput Screening for Nrf2 Activators
A high-throughput chemical screen was utilized to identify Pterisolic acid B as a Nrf2 activator.[2] A typical workflow for such a screen is outlined below:
Caption: Workflow for a high-throughput screen to identify Nrf2 activators.
Signaling Pathway Diagram
The mechanism of Nrf2 activation by Pterisolic acid B is depicted in the following signaling pathway diagram:
Caption: Pterisolic acid B-mediated activation of the Nrf2 signaling pathway.
